3-Methyl-1-[(piperidin-2-yl)methyl]urea Hydrochloride Regiochemical Differentiation Against 3-Piperidinylmethyl Isomer
The target compound features a piperidin-2-ylmethyl linkage, which distinguishes it from the regioisomeric 3-Methyl-1-[(piperidin-3-yl)methyl]urea (CAS 1545161-32-7) . In the class-level SAR of piperidine urea UT-A1 inhibitors reported by Esteva-Font et al. (2013), the positional attachment of the piperidine ring to the urea scaffold is a critical determinant of inhibitor potency; all active Class A inhibitors in that study utilize a piperidine ring connected via a methylene bridge at the 2-position (or a thiomorpholine replacement), with UT-A1 IC₅₀ values ranging from 3.3 to 25 µM depending on additional aromatic substitution [1]. The 3-ylmethyl isomer represents a distinct chemical space with no reported UT-A1 inhibitory data, meaning its activity cannot be assumed equivalent.
| Evidence Dimension | Regiochemistry: piperidine attachment position (2-ylmethyl vs. 3-ylmethyl) |
|---|---|
| Target Compound Data | Piperidin-2-ylmethyl linkage to urea |
| Comparator Or Baseline | 3-Methyl-1-[(piperidin-3-yl)methyl]urea (CAS 1545161-32-7) : piperidin-3-ylmethyl linkage |
| Quantified Difference | No direct comparative bioactivity data available; difference limited to chemical structure (positional isomerism). |
| Conditions | Structural comparison based on CAS registry and chemical database records. |
Why This Matters
Procurement of the correct regioisomer is essential for SAR continuity in UT-A1 inhibitor programs, as the 2-ylmethyl attachment is the scaffold geometry validated in the primary screening literature.
- [1] Esteva-Font, C., et al. (2013). A small molecule screen identifies selective inhibitors of urea transporter UT-A. Chemistry & Biology, 20(10), 1235-1244. Table 1: Structure-activity analysis of urea transport inhibition. View Source
